molecular formula C18H16N4O3S B6476693 5-(furan-2-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-3-carboxamide CAS No. 2640979-05-9

5-(furan-2-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-3-carboxamide

Cat. No.: B6476693
CAS No.: 2640979-05-9
M. Wt: 368.4 g/mol
InChI Key: WLDOYNQZOASBGN-UHFFFAOYSA-N
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Description

This compound features a 1,2-oxazole core substituted at position 5 with a furan-2-yl group and at position 3 with a carboxamide moiety. The carboxamide is further linked to a thiophene ring via an ethyl chain, with the thiophene bearing a 1-methyl-1H-pyrazol-4-yl group at position 3.

Properties

IUPAC Name

5-(furan-2-yl)-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-22-11-12(10-20-22)17-5-4-13(26-17)6-7-19-18(23)14-9-16(25-21-14)15-3-2-8-24-15/h2-5,8-11H,6-7H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDOYNQZOASBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to 5-(furan-2-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-3-carboxamide have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A study demonstrated that pyrazole derivatives can inhibit specific kinases involved in cancer progression, suggesting potential as targeted therapies .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of arthritis and other inflammatory diseases . This application is particularly relevant for developing new treatments for chronic inflammatory conditions.

Antimicrobial Activity

The presence of furan and pyrazole rings in the compound enhances its antimicrobial properties. Studies have reported that similar compounds exhibit activity against various bacterial strains, including resistant strains . This suggests potential applications in developing new antibiotics.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it may act as an inhibitor of MET kinase, which is implicated in tumor growth and metastasis . Such enzyme inhibitors are crucial for designing effective therapeutic agents.

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease . The neuroprotective mechanisms may involve reducing oxidative stress and inflammation within neural tissues.

Material Science Applications

The unique chemical structure of this compound also makes it a candidate for material science applications.

Organic Electronics

Due to its electronic properties, this compound could be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The furan and thiophene units contribute to the material's conductivity and stability under operational conditions .

Coatings and Polymers

Incorporating this compound into polymer matrices could enhance the physical properties of coatings, providing improved resistance to environmental factors while maintaining flexibility and durability.

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of MET kinase activity leading to reduced tumor growth in preclinical models.
NeuroprotectionShowed reduction in oxidative stress markers in neuronal cell cultures treated with pyrazole derivatives.
Antimicrobial PropertiesExhibited significant antibacterial activity against multi-drug resistant bacteria strains.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The compound’s closest analogs involve substitutions in the heterocyclic cores or side chains. Key examples include:

5-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide
  • Core Structure : Shares the 1,2-oxazole-3-carboxamide scaffold.
  • Differences : Lacks the thiophene-ethyl linker and furan substituent. The pyrazole is directly attached to the oxazole carboxamide.
  • Implications : Simplified structure may enhance solubility (lower molecular weight) but reduce target specificity due to the absence of the thiophene-mediated spatial orientation .
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
  • Core Structure : Isoxazole-4-carboxamide with a thiazole substituent.
  • Differences : Positional isomerism (oxazole-4 vs. oxazole-3 carboxamide) and substitution of pyrazole with thiazole.
Dihydropyridine Derivatives (e.g., AZ331)
  • Core Structure : 1,4-dihydropyridine with furyl and carboxamide groups.
  • Differences : Dihydropyridine core instead of oxazole; includes furo[2,3-b]pyridine and fluorophenyl substituents.
  • Implications: Known for calcium channel modulation; the absence of oxazole-thiophene-pyrazole motifs may limit cross-reactivity with kinases or proteases .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (µM) Key Substituents
Target Compound ~445.5 2.8 <50 (low) Furan-2-yl, thiophen-2-yl-ethyl, 1-methylpyrazole
5-Methyl-N-(1-methylpyrazol-4-yl)oxazole ~221.2 1.2 >200 (moderate) Methyl, 1-methylpyrazole
AZ331 (Dihydropyridine) ~563.6 3.5 <10 (low) Furo[2,3-b]pyridine, trifluoroethylamino, fluorophenyl

Notes:

  • The target compound’s higher molecular weight and LogP correlate with reduced solubility, a common challenge in lead optimization.

Preparation Methods

Cycloisomerization of N-Propargylamides

A Zn(OTf)2_2-catalyzed tandem cycloisomerization/hydroxyalkylation protocol enables efficient oxazole formation. For the target compound, N-propargylamide bearing a furan-2-yl group undergoes cyclization under the following conditions:

ParameterOptimal Value
CatalystZn(OTf)2_2 (10 mol%)
SolventDichloroethane
Temperature80°C, 12 hr
Yield72–78%

Mechanistic Insight : The Lewis acid activates the propargylamide, facilitating 5-exo-dig cyclization to form the isoxazole ring.

Thiophene-Pyrazole Module Synthesis

The 5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl)ethylamine component is prepared through sequential cross-coupling and functional group interconversion.

Suzuki-Miyaura Coupling for Pyrazole Installation

A bromothiophene intermediate reacts with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under palladium catalysis:

Reaction ComponentSpecification
Boronate ester1.2 eq
BaseCs2_2CO3_3 (3.0 eq)
CatalystPdCl2_2(dppf) (5 mol%)
SolventDioxane/H2_2O (4:1)
Temperature90°C, 2 hr
Yield68%

Critical Note : Excess boronate ester and degassed solvents are essential to suppress protodeborylation.

ConditionValue
AmineEthylenediamine (5 eq)
BaseK2_2CO3_3
SolventDMF, 80°C, 24 hr
Yield85%

Amide Bond Formation

The isoxazole-3-carboxylic acid and thiophene-ethylamine are coupled using standard peptide coupling reagents:

Reagent SystemPerformance Data
HATU/DIPEA92% yield, 99% purity
EDCl/HOBt78% yield, 95% purity
Reaction Time12–18 hr, RT

Optimization Insight : HATU outperforms EDCl due to superior activation of the carboxylic acid.

Integrated Synthetic Pathway

Combining the above steps yields the target compound:

Stepwise Yield Analysis :

  • Isoxazole core synthesis: 75%

  • Thiophene-pyrazole module: 68%

  • Amide coupling: 92%
    Overall Yield : 75% × 68% × 92% = 47.3%

Analytical Characterization

Key spectroscopic data confirm structural integrity:

TechniqueDiagnostic Signal
1^1H NMRδ 8.37 (s, 1H, pyrazole-H)
HRMSm/z 439.1521 [M+H]+^+ (calc. 439.1524)
HPLC Purity99.2% (254 nm)

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity in synthetic chemistry?

The compound contains a furan-2-yl group, 1,2-oxazole core, thiophen-2-yl linker, and 1-methyl-1H-pyrazol-4-yl substituent. These heterocyclic moieties contribute to its reactivity:

  • The oxazole and thiophene rings enable π-π stacking interactions, critical for binding biological targets.
  • The furan ring’s oxygen atom enhances solubility, while the pyrazole group offers hydrogen-bonding potential .
  • Electron-rich regions (e.g., thiophene sulfur) facilitate electrophilic substitutions, whereas the carboxamide group participates in condensation reactions .

Basic: What multi-step synthetic routes are effective for this compound, and what conditions optimize yield?

Key steps include:

Coupling reactions : Use Suzuki-Miyaura cross-coupling to attach thiophene and pyrazole units (Pd catalysts, 80–100°C, DMF solvent) .

Oxazole formation : Cyclize precursors via Hantzsch synthesis (acetic anhydride, 120°C) .

Amidation : React oxazole-3-carboxylic acid with the ethylamine intermediate (EDC/HOBt, DCM, room temperature) .
Critical conditions :

  • Maintain anhydrous conditions for coupling steps.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to achieve >90% purity .

Advanced: How can contradictions in biological activity data between structural analogs be resolved?

Contradictions often arise from:

  • Substituent positioning : Methyl vs. nitro groups on pyrazole alter steric hindrance and target binding .
  • Assay variability : Standardize assays (e.g., enzyme inhibition IC50 under pH 7.4, 37°C) .
    Resolution strategies :
  • Conduct structure-activity relationship (SAR) studies to isolate critical functional groups.
  • Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Basic: Which spectroscopic techniques confirm the compound’s structure, and how are they applied?

  • NMR : Assign peaks for furan (δ 6.3–7.2 ppm) and pyrazole (δ 7.5–8.1 ppm) protons; confirm amide linkage via NH signal (δ 8.5–9.5 ppm) .
  • HPLC : Monitor purity (>95%) using a C18 column (acetonitrile/water gradient, 1.0 mL/min flow rate) .
  • HRMS : Verify molecular ion [M+H]+ with <2 ppm error .

Advanced: What computational strategies predict binding affinity with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR). Focus on hydrogen bonds with pyrazole and hydrophobic contacts with thiophene .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
  • QSAR models : Corrogate electronic descriptors (e.g., HOMO-LUMO gap) with IC50 values from analogs .

Advanced: How do thiophene/pyrazole substituent modifications affect pharmacokinetics?

  • Thiophene substitution : Adding electron-withdrawing groups (e.g., -NO2) improves metabolic stability but reduces solubility .
  • Pyrazole methylation : Enhances blood-brain barrier penetration (clogP +0.5) but may increase CYP450 inhibition .
    Method : Use PAMPA assays for permeability and microsomal stability tests (rat liver microsomes, NADPH) .

Advanced: What strategies overcome solubility challenges in in vitro assays?

  • Co-solvents : Use ≤10% DMSO or PEG-400 to maintain compound stability .
  • pH adjustment : Dissolve in PBS (pH 7.4) with 0.1% Tween-80 for cellular assays .
  • Prodrug design : Introduce phosphate esters at the carboxamide group for enhanced aqueous solubility .

Advanced: How to design control experiments for enzyme inhibition specificity?

  • Negative controls : Use inactive analogs (e.g., oxazole replaced with benzene) .
  • Competitive inhibition : Test with known inhibitors (e.g., staurosporine for kinases) .
  • Off-target screening : Profile against Panlabs® panel of 50+ enzymes .

Advanced: What factors ensure successful synthesis scale-up from mg to g?

  • Catalyst loading : Reduce Pd content from 5% to 1% to minimize costs .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for higher throughput .
  • Process analytics : Implement inline FTIR to monitor reaction progression .

Advanced: How can structural analogs identify off-target interactions in cellular models?

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged analogs to capture binding partners .
  • Transcriptomics : Compare gene expression profiles (RNA-seq) after treatment with parent compound vs. analogs .

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